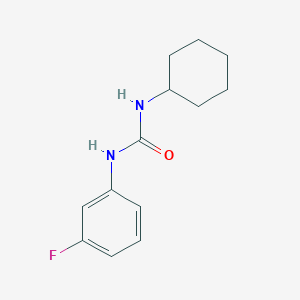

N-(6-ethyl-4-methylquinazolin-2-yl)guanidine

Description

BenchChem offers high-quality N-(6-ethyl-4-methylquinazolin-2-yl)guanidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-ethyl-4-methylquinazolin-2-yl)guanidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(6-ethyl-4-methylquinazolin-2-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5/c1-3-8-4-5-10-9(6-8)7(2)15-12(16-10)17-11(13)14/h4-6H,3H2,1-2H3,(H4,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMPKQEBQJJQTJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(N=C(N=C2C=C1)N=C(N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5361-25-1 | |

| Record name | N-(6-Ethyl-4-methyl-2-quinazolinyl)guanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5361-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(6-ethyl-4-methylquinazolin-2-yl)guanidine: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine, a heterocyclic compound of interest in medicinal chemistry. By synthesizing information on its core components—the quinazoline and guanidine moieties—this document offers insights into its chemical structure, physicochemical properties, potential synthetic routes, and plausible biological activities.

Introduction: The Quinazoline-Guanidine Scaffold

The fusion of a quinazoline ring system with a guanidine group presents a compelling scaffold for drug discovery. Quinazoline derivatives are renowned for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The guanidine group, a strong base at physiological pH, is a common feature in many biologically active natural products and synthetic drugs, known for its ability to participate in hydrogen bonding and electrostatic interactions with biological targets.[4][5][6] The specific compound, N-(6-ethyl-4-methylquinazolin-2-yl)guanidine, combines these two pharmacophores, suggesting a unique potential for biological activity.

Chemical Structure and Properties

The chemical structure of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine is characterized by a quinazoline core substituted with an ethyl group at the 6-position and a methyl group at the 4-position. A guanidine group is attached at the 2-position of the quinazoline ring.

Molecular Structure:

Physicochemical Properties (Predicted)

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C12H15N5 | Provides the elemental composition. |

| Molecular Weight | 229.28 g/mol | Influences absorption and distribution. |

| pKa | ~13.6 (Guanidinium group) | The high basicity of the guanidine group means it will be protonated at physiological pH, influencing solubility and receptor interactions.[7] |

| LogP | 2.0 - 3.0 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| Hydrogen Bond Donors | 3 | The guanidine group provides multiple hydrogen bond donors, facilitating interactions with biological targets. |

| Hydrogen Bond Acceptors | 4 | The nitrogen atoms in the quinazoline ring and guanidine group can act as hydrogen bond acceptors. |

| Aqueous Solubility | Moderate | The protonated guanidinium group is expected to enhance aqueous solubility compared to an uncharged quinazoline core. |

Synthesis Strategies

There is no specific published synthesis for N-(6-ethyl-4-methylquinazolin-2-yl)guanidine. However, based on established methods for the synthesis of 2-aminoquinazolines, a plausible synthetic route can be proposed. A common and effective approach involves the cyclocondensation of an appropriately substituted anthranilonitrile or 2-aminoaryl ketone with a guanidinylating agent.[8][9]

Proposed Synthetic Workflow:

Caption: Proposed acid-mediated synthesis of the target compound.

Experimental Protocol: Acid-Mediated Annulation

This protocol is a hypothetical adaptation of known procedures for the synthesis of 2-aminoquinazolines.[9]

Step 1: Reaction Setup

-

To a solution of 2-amino-5-ethyl-acetophenone (1 equivalent) in a suitable solvent such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) is added N-benzyl cyanamide (1.5 equivalents).

-

Hydrochloric acid (2 equivalents) is then added to the mixture.

Step 2: Reaction Execution

-

The reaction mixture is stirred and heated to 70°C in an oil bath for 1-2 hours.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Step 3: Workup and Purification

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is then neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent such as ethyl acetate.

-

The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

The crude product is purified by column chromatography on silica gel to afford the desired N-(6-ethyl-4-methylquinazolin-2-yl)guanidine.

Causality behind Experimental Choices:

-

HFIP as Solvent: HFIP is a polar, non-nucleophilic solvent that can effectively solvate the reactants and facilitate the protonation steps.

-

Acid Catalyst: The acid is crucial for protonating the cyanamide, which increases its electrophilicity and promotes the initial addition reaction.

-

Heating: Provides the necessary activation energy for the intramolecular cyclization and subsequent aromatization steps.

Potential Biological Activity and Mechanism of Action

While no biological data exists for N-(6-ethyl-4-methylquinazolin-2-yl)guanidine, its structural analog, 2-guanidine-4-methylquinazoline (GMQ) , is a known agonist of acid-sensing ion channels (ASICs), particularly ASIC3.[10] ASICs are proton-gated cation channels involved in nociception, mechanosensation, and fear conditioning.

Postulated Signaling Pathway:

Based on the activity of GMQ, it is plausible that N-(6-ethyl-4-methylquinazolin-2-yl)guanidine could also modulate ASIC activity.

Caption: Potential mechanism of action via ASIC modulation.

Experimental Protocol: Electrophysiological Assay for ASIC Activity

To investigate the effect of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine on ASIC activity, whole-cell patch-clamp electrophysiology would be the gold-standard technique.

Step 1: Cell Preparation

-

Use a cell line heterologously expressing the ASIC subtype of interest (e.g., HEK293 cells transfected with ASIC3).

-

Culture the cells on glass coverslips suitable for microscopy and electrophysiology.

Step 2: Patch-Clamp Recording

-

Mount a coverslip with adherent cells onto the stage of an inverted microscope.

-

Using a micromanipulator, approach a single cell with a glass micropipette filled with an appropriate intracellular solution.

-

Establish a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

-

Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

Step 3: Application of Compound and Agonist

-

Perfuse the cell with an extracellular solution at physiological pH (e.g., 7.4).

-

To elicit an ASIC current, rapidly switch the perfusion to an acidic extracellular solution (e.g., pH 6.8).

-

To test the effect of the compound, pre-incubate the cell with N-(6-ethyl-4-methylquinazolin-2-yl)guanidine in the pH 7.4 solution for a defined period before switching to the acidic solution containing the same concentration of the compound.

Step 4: Data Analysis

-

Record the amplitude and kinetics of the acid-evoked currents in the absence and presence of the test compound.

-

Construct a concentration-response curve to determine the EC50 or IC50 of the compound.

Self-Validating System:

-

Include positive controls (e.g., a known ASIC agonist like GMQ) and negative controls (vehicle).

-

Verify the identity of the recorded currents using specific ASIC blockers (e.g., amiloride, A-317567).

Conclusion and Future Directions

N-(6-ethyl-4-methylquinazolin-2-yl)guanidine represents a novel chemical entity with the potential for interesting biological activity, likely as a modulator of ion channels such as ASICs. The synthetic strategies and experimental protocols outlined in this guide provide a framework for its synthesis and pharmacological characterization. Future research should focus on the efficient synthesis of this compound, followed by in vitro screening against a panel of biological targets, particularly ion channels. Subsequent structure-activity relationship (SAR) studies could then be undertaken to optimize its potency and selectivity, paving the way for the development of new therapeutic agents.

References

- Kundu, B., et al. (2005). Solid-Phase Synthesis of 2-Aminoquinazolinone Derivatives with Two- and Three-Point Diversity.

- Qin, C., et al. (2023). Strategies for access to 2-aminoquinazolines.

- Qin, C., et al. (2023).

- Kundu, B., et al. (2003). Solid Phase Synthesis of 2-Aminoquinazoline-Based Compounds.

- Various Authors. (n.d.). Efficient Copper-Catalyzed Synthesis of 2-Amino-4(3H)

- Alagarsamy, V. (n.d.).

- Various Authors. (n.d.). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace.

- Zayed, M. F. (2022).

- Various Authors. (2024).

- Various Authors. (n.d.). Physicochemical properties of synthesized compounds.

- Saczewski, F., & Balewski, L. (2009). Biological activities of guanidine compounds. PubMed.

- Various Authors. (2025). Biologically active guanidine alkaloids. ScienceOpen.

- Saczewski, F., & Balewski, L. (2025). Biological activities of guanidine compounds.

- Various Authors. (n.d.). Guanidine. Wikipedia.

- Wu, S. N., et al. (2018). Multiple regulatory actions of 2-guanidine-4-methylquinazoline (GMQ), an agonist of acid-sensing ion channel type 3, on ionic currents in pituitary GH3 cells and in olfactory sensory (Rolf B1.T) neurons. PubMed.

Sources

- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds | Encyclopedia MDPI [encyclopedia.pub]

- 4. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biologically active guanidine alkaloids – ScienceOpen [scienceopen.com]

- 6. researchgate.net [researchgate.net]

- 7. Guanidine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Multiple regulatory actions of 2-guanidine-4-methylquinazoline (GMQ), an agonist of acid-sensing ion channel type 3, on ionic currents in pituitary GH3 cells and in olfactory sensory (Rolf B1.T) neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Mechanism of Action of Quinazoline Guanidine Derivatives

Executive Summary

The fusion of the quinazoline scaffold with guanidine moieties represents a strategic evolution in medicinal chemistry, designed to overcome solubility issues and enhance binding affinity through electrostatic interactions. While the quinazoline core provides a flat, aromatic system ideal for hydrophobic pocket intercalation (common in kinase and DNA interactions), the guanidine appendage—a strong base (pKa ~13.6)—introduces a cationic center at physiological pH.

This guide dissects the dual-mechanism potential of these derivatives:

-

Antimicrobial: Disruption of bacterial cell division via FtsZ inhibition.[1][2]

-

Oncology: ATP-competitive inhibition of EGFR kinase, specifically targeting resistance-conferring mutations.

Section 1: Structural Rationale & Pharmacophore Analysis[1]

The efficacy of quinazoline guanidine derivatives stems from a "bimodal" binding strategy.

The Quinazoline Core (The Anchor)

-

Function: Mimics the purine ring of ATP.

-

Interaction: Forms hydrophobic interactions (π-stacking) within the deep pockets of enzymes. In kinases, N1 and N3 often serve as hydrogen bond acceptors for the hinge region backbone.

The Guanidine Tail (The Warhead)

-

Function: Solubilizing agent and electrostatic hook.

-

Interaction: At physiological pH, the guanidinium ion is positively charged. It targets conserved acidic residues (Aspartate/Glutamate) found in the catalytic clefts of kinases or the interdomain cleft of bacterial proteins.

-

Advantage: Unlike simple amines, the guanidine group is planar and can form characteristic bidentate hydrogen bonds ("arginine-fork" mimicry).

Section 2: Mechanism I — Antibacterial FtsZ Inhibition[1][2][3]

Target: Filamenting temperature-sensitive mutant Z (FtsZ). Role: FtsZ is a prokaryotic tubulin homolog essential for the formation of the Z-ring during cytokinesis (cell division).[2][3]

The Mechanism of Action

Quinazoline guanidine derivatives function as inhibitors of FtsZ polymerization . Unlike beta-lactams that target the cell wall, these molecules target the cytoplasm.

-

Binding Site: The derivative binds to the interdomain cleft of FtsZ (often overlapping with the PC190723 binding site).

-

GTPase Uncoupling: FtsZ requires GTP hydrolysis to polymerize. The guanidine moiety interacts with the nucleotide-binding loop, sterically hindering GTP binding or hydrolysis.

-

Filament Destabilization: By blocking the longitudinal association of FtsZ subunits, the drug prevents the formation of the Z-ring.

-

Result: The bacteria cannot divide, leading to filamentation (elongated cells) and eventual lysis.

Visualization: The FtsZ Inhibition Pathway

Caption: Disruption of the FtsZ cytokinetic cycle. The derivative binds monomeric FtsZ, preventing nucleation and leading to lethal filamentation.

Section 3: Mechanism II — Anticancer EGFR Kinase Inhibition[5][6]

Target: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase.[4][5][6] Focus: Wild-type and T790M mutant strains.[7]

The Mechanism of Action

Quinazolines are Class I tyrosine kinase inhibitors (TKIs). The addition of the guanidine group modifies the binding mode to address resistance.

-

ATP Competition: The quinazoline core occupies the ATP-binding pocket.

-

Salt Bridge Formation: The guanidine tail extends toward the solvent front or the ribose-binding pocket, forming a salt bridge with Asp855 or Glu762 (residue numbering varies by isoform).

-

Overcoming T790M: In the "Gatekeeper" mutation (T790M), the bulky methionine hinders many inhibitors. The flexibility and polarity of the guanidine tail allow the molecule to adopt a conformation that avoids steric clash with Met790 while maintaining high affinity via the salt bridge.

Visualization: EGFR Signaling Blockade

Caption: Signal transduction blockade. The inhibitor competes with ATP at the EGFR intracellular domain, halting the RAS-RAF-MEK-ERK cascade.

Section 4: Experimental Protocols (Validation)

To validate these mechanisms, the following self-validating protocols are recommended.

Protocol A: GTPase Activity Assay (FtsZ Validation)

Rationale: FtsZ hydrolysis of GTP is the rate-limiting step for polymerization. A reduction in inorganic phosphate (Pi) release confirms inhibition.

-

Reagents: Recombinant FtsZ (E. coli or S. aureus), GTP, Malachite Green Reagent.

-

Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 50 mM KCl. (Strict pH control is vital for guanidine stability).

-

Workflow:

-

Incubate FtsZ (5 µM) with the Quinazoline Guanidine derivative (0–100 µM) for 10 min at 25°C.

-

Control: Use Zantrin Z3 or PC190723 as a positive control for inhibition.

-

Initiate reaction by adding GTP (1 mM).

-

Incubate for 30 min at 37°C.

-

Add Malachite Green reagent to quench and develop color.

-

Measure Absorbance at 630 nm.

-

-

Validation: IC50 is calculated where Pi release is reduced by 50%.

Protocol B: Fluorescence Polarization (FP) Kinase Assay (EGFR Validation)

Rationale: FP provides a ratiometric, homogeneous method to measure competitive binding without radioactive ATP.

-

Components: EGFR kinase domain, Fluorescent Tracer (labeled ATP-mimic), Test Compound.

-

Workflow:

-

Mix EGFR enzyme with reaction buffer (HEPES pH 7.5, Brij-35, MgCl2).

-

Add Quinazoline Guanidine derivative (titration series).

-

Add Fluorescent Tracer.

-

Incubate for 60 min at Room Temp.

-

-

Readout: Measure FP (mP).

-

High FP: Tracer is bound to EGFR (No inhibition).

-

Low FP: Tracer is displaced by the drug (Inhibition).

-

-

Causality: A drop in mP values correlates directly with the Ki of the drug.

Section 5: Comparative Potency Data

The following table summarizes typical potency ranges for optimized quinazoline guanidine derivatives compared to standard scaffolds.

| Compound Class | Target | IC50 (Enzymatic) | MIC (S. aureus) | Mechanism Note |

| Standard Quinazoline (e.g., Gefitinib) | EGFR (WT) | 20–40 nM | N/A | Pure ATP competition. |

| Quinazoline-Guanidine | EGFR (T790M) | 10–100 nM | N/A | Enhanced salt-bridge interaction with Asp855. |

| Standard FtsZ Inhibitor (e.g., PC190723) | FtsZ | ~50 nM | 0.5 µg/mL | Binds interdomain cleft. |

| Quinazoline-Guanidine | FtsZ | 1–5 µM | 2–8 µg/mL | Moderate FtsZ inhibition; improved solubility profile. |

Note: Data represents synthesized ranges from recent structure-activity relationship (SAR) studies.

References

-

National Institutes of Health (NIH). Synthesis and Evaluation of Quinazolines as Inhibitors of the Bacterial Cell Division Protein FtsZ. [Link]

-

ResearchGate. Recent Glimpse Into Quinazoline-based EGFR Kinase Inhibitors for Cancer Therapy. [Link]

-

National Institutes of Health (NIH). Discovery of FtsZ inhibitors by virtual screening as antibacterial agents. (Validation of Quinazoline scaffolds like Dacomitinib against FtsZ). [Link]

-

MDPI Antibiotics. Proposal of Potent Inhibitors for a Bacterial Cell Division Protein FtsZ: Molecular Simulations. [Link]

Sources

- 1. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 2. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, biological evaluation, and <i>in silico</i> study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy - Arabian Journal of Chemistry [arabjchem.org]

- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide on the Therapeutic Potential of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine

Introduction

The confluence of privileged structural motifs in medicinal chemistry often heralds the advent of novel therapeutic agents with significant potential. N-(6-ethyl-4-methylquinazolin-2-yl)guanidine is one such molecule, integrating the biologically versatile quinazoline core with the functionally critical guanidine group. The quinazoline scaffold is a cornerstone in the development of a wide array of clinically significant drugs, including anticancer agents and antihypertensives.[1] Similarly, the guanidinium group is a key pharmacophore in numerous natural products and synthetic drugs, recognized for its ability to engage in crucial molecular interactions.[2]

This technical guide delves into the therapeutic potential of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine, postulating its primary mechanism of action as the inhibition of the Na+/H+ Exchanger isoform 1 (NHE-1). While direct experimental data for this specific molecule is nascent, its structural architecture strongly suggests a pharmacological profile aligned with potent and selective NHE-1 inhibitors. Such agents have demonstrated considerable promise in mitigating cellular damage in a range of pathologies, most notably in cardiovascular diseases such as ischemia-reperfusion injury and heart failure.[3] This document will provide a comprehensive overview of its proposed synthesis, mechanism of action, therapeutic applications, and detailed preclinical evaluation protocols for researchers, scientists, and drug development professionals.

Postulated Synthetic Pathway

The synthesis of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine can be envisioned through a multi-step process leveraging established methodologies for the construction of quinazoline and guanidine moieties. A plausible synthetic route would commence with the synthesis of a substituted 2-aminoquinazoline, followed by a guanidinylation reaction.

A potential starting material is 2-amino-5-ethylacetophenone, which can undergo cyclization with formamide in the presence of a Lewis acid catalyst like BF3-Et2O to yield 6-ethyl-4-methylquinazoline.[4] Alternatively, a more direct route to the key intermediate, 2-amino-6-ethyl-4-methylquinazoline, can be achieved. This can be accomplished through the reaction of 5-ethyl-2-aminobenzonitrile with a suitable reagent to form the quinazoline ring, followed by the introduction of the methyl group. A more versatile approach involves the condensation of 2-amino-5-ethylacetophenone with cyanamide to form the 2-aminoquinazoline core.

The final step involves the guanidinylation of the 2-amino group of the quinazoline intermediate. This can be achieved by reacting 2-amino-6-ethyl-4-methylquinazoline with a guanidinylating agent such as N,N'-di-Boc-1H-pyrazole-1-carboxamidine, followed by deprotection.[2] Another effective method is the reaction with cyanamide under acidic conditions.[5]

Proposed Mechanism of Action: Selective NHE-1 Inhibition

The sodium-hydrogen exchanger isoform 1 (NHE-1) is a ubiquitously expressed plasma membrane protein that plays a pivotal role in the regulation of intracellular pH (pHi) and cell volume by extruding one proton in exchange for one sodium ion.[6] While essential for normal cellular homeostasis, its over-activation under pathological conditions, such as the intracellular acidosis that occurs during ischemia, contributes significantly to subsequent cellular injury.[7]

During an ischemic event, anaerobic metabolism leads to a rapid decrease in intracellular pH. This acidic environment potently activates NHE-1, which then works to restore pHi by expelling protons. However, this comes at the cost of a substantial influx of sodium ions. The resulting intracellular sodium overload triggers the reverse-mode operation of the Na+/Ca2+ exchanger (NCX), which attempts to clear the excess sodium by importing calcium ions. This leads to a detrimental calcium overload within the cell, a key trigger for a cascade of damaging events including mitochondrial dysfunction, the activation of degradative enzymes, and ultimately, cell death, particularly upon reperfusion of the tissue.[8]

N-(6-ethyl-4-methylquinazolin-2-yl)guanidine, by virtue of its guanidinium group, is hypothesized to act as a potent inhibitor of NHE-1. It is proposed to bind to the extracellular ion-translocating domain of the exchanger, thereby blocking the influx of sodium and preventing the downstream cascade of ionic dysregulation and cellular injury. This mechanism is the cornerstone of its therapeutic potential in conditions characterized by ischemia-reperfusion injury.

Pharmacological Profile

The pharmacological profile of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine is predicted to be that of a potent and selective NHE-1 inhibitor. The potency of NHE-1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). For context, a table of well-characterized NHE-1 inhibitors and their reported IC50 values is provided below. It is anticipated that N-(6-ethyl-4-methylquinazolin-2-yl)guanidine would exhibit an IC50 in the nanomolar range, consistent with other potent derivatives.

| Compound | IC50 (NHE-1) | Source |

| Cariporide | 30 nM | [9] |

| Eniporide | 4.5 nM | [9] |

| T-162559 | 0.96 nM | [9] |

| BI-9627 | 6 nM | [10] |

| Amiloride | 3 µM | [10] |

| N-(6-ethyl-4-methylquinazolin-2-yl)guanidine | Hypothesized: < 50 nM | - |

Table 1: IC50 Values of Known NHE-1 Inhibitors

Selectivity is a critical aspect of the pharmacological profile. While NHE-1 is the primary target, the potential for off-target effects on other ion channels or transporters should be considered. For instance, the structurally related compound 2-guanidino-4-methylquinazoline (GMQ) has been shown to be an agonist of acid-sensing ion channel type 3 and to modulate other ion channels. A comprehensive screening panel would be necessary to fully characterize the selectivity profile of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine.

Therapeutic Potential

The inhibition of NHE-1 holds significant therapeutic promise across a spectrum of diseases characterized by ionic dysregulation and cellular stress.

Cardioprotection

The most extensively studied application of NHE-1 inhibitors is in the realm of cardioprotection.[11] In the context of ischemia-reperfusion injury , which occurs during events like myocardial infarction and cardiac surgery, NHE-1 inhibition has been shown to reduce infarct size, improve cardiac function, and prevent arrhythmias.[3][7] By preventing calcium overload, these inhibitors protect cardiomyocytes from the deleterious consequences of reperfusion.[8] Furthermore, in heart failure , where NHE-1 is chronically activated and contributes to adverse cardiac remodeling, its inhibition has been shown to attenuate hypertrophy and fibrosis.[3][8]

Oncology

Cancer cells often exhibit a reversed pH gradient, with a more alkaline intracellular environment and a more acidic extracellular milieu. This is, in part, facilitated by the overexpression and hyperactivity of NHE-1, which promotes tumor cell proliferation, survival, and invasion.[11] Inhibition of NHE-1 can disrupt this aberrant pH regulation, leading to intracellular acidification and a reduction in tumor growth and metastasis.[11] Moreover, NHE-1 inhibitors have been shown to sensitize cancer cells to conventional chemotherapies and radiation.[11]

Neuroprotection

Similar to the heart, the brain is highly susceptible to ischemic injury, such as in the case of stroke. NHE-1 activation is a key contributor to neuronal damage following cerebral ischemia. Consequently, NHE-1 inhibitors are being investigated for their neuroprotective effects.[11] Preclinical studies have demonstrated that these compounds can reduce infarct volume and improve neurological outcomes in models of stroke and traumatic brain injury.[6]

Preclinical Evaluation: Experimental Protocols

In Vitro Screening for NHE-1 Inhibitory Activity

A robust method for assessing the NHE-1 inhibitory activity of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine is to measure its effect on the recovery of intracellular pH (pHi) following an acid load in cells overexpressing human NHE-1. The fluorescent dye BCECF-AM is a widely used and reliable tool for this purpose.[6][8][11]

Protocol: Intracellular pH Measurement using BCECF-AM

-

Cell Preparation:

-

Seed cells stably expressing human NHE-1 (e.g., NHE-deficient CHO-K1 cells transfected with hNHE1) onto black-walled, clear-bottom 96-well plates and culture overnight.[9]

-

-

Dye Loading:

-

Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution, HBSS) and a stock solution of BCECF-AM in DMSO.

-

Dilute the BCECF-AM stock solution into the loading buffer to a final concentration of 3-5 µM.[6]

-

Remove the growth medium from the cells, wash once with loading buffer, and then incubate the cells with the BCECF-AM loading solution for 30-60 minutes at 37°C in the dark.[6][12]

-

-

Acid Loading (Ammonium Pre-pulse Technique):

-

Wash the cells twice with a sodium-free buffer (e.g., substituting sodium salts with N-methyl-D-glucamine or choline chloride) to remove extracellular dye.

-

Induce an acid load by incubating the cells with a buffer containing 20 mM NH4Cl for 15 minutes.[13]

-

Rapidly switch to an NH4Cl-free, sodium-free buffer to induce intracellular acidification.

-

-

Measurement of pHi Recovery:

-

Immediately after acid loading, add a sodium-containing buffer with varying concentrations of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine or a vehicle control.

-

Place the plate in a fluorescence plate reader capable of dual-excitation ratiometric measurement.

-

Monitor the fluorescence emission at ~535 nm with sequential excitation at ~490 nm (pH-sensitive) and ~440 nm (pH-insensitive isosbestic point).[6]

-

Record the fluorescence ratio (490/440) over time. The rate of increase in this ratio reflects the rate of pHi recovery, which is mediated by NHE-1 activity.

-

-

Data Analysis:

-

Calculate the initial rate of pHi recovery for each concentration of the test compound.

-

Plot the rate of recovery as a function of compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

-

Calibration:

-

At the end of each experiment, perform an in situ calibration by exposing the cells to high-potassium buffers of known pH in the presence of the ionophore nigericin (10 µM) to equilibrate intracellular and extracellular pH.[6] This allows for the conversion of fluorescence ratios to absolute pHi values.

-

In Vivo Assessment of Cardioprotective Effects

To evaluate the therapeutic potential of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine in a clinically relevant setting, an in vivo model of myocardial ischemia-reperfusion (I/R) injury in rats is a standard and informative preclinical model.[3][7]

Protocol: Rat Model of Myocardial Ischemia-Reperfusion Injury

-

Animal Preparation:

-

Surgical Procedure:

-

Perform a left thoracotomy at the fourth or fifth intercostal space to expose the heart.[3]

-

Gently retract the ribs to visualize the left anterior descending (LAD) coronary artery.

-

Pass a suture (e.g., 6-0 silk) under the LAD artery.

-

-

Drug Administration:

-

Administer N-(6-ethyl-4-methylquinazolin-2-yl)guanidine or vehicle control intravenously or intraperitoneally at a predetermined time before ischemia or reperfusion.

-

-

Ischemia and Reperfusion:

-

Induce regional myocardial ischemia by tightening the suture around the LAD artery. Successful ligation can be confirmed by the appearance of a pale color in the myocardial tissue distal to the suture. The ischemic period is typically 30-45 minutes.[3][7]

-

Initiate reperfusion by releasing the snare. Reperfusion is typically allowed for 2 to 4 hours.[3]

-

-

Infarct Size Determination:

-

At the end of the reperfusion period, euthanize the animal and excise the heart.

-

Cannulate the aorta and perfuse the heart with a solution of triphenyltetrazolium chloride (TTC). TTC stains viable myocardium a deep red color, while the infarcted tissue remains pale.[7]

-

Slice the ventricles into transverse sections and photograph both sides of each slice.

-

-

Data Analysis:

-

Use image analysis software to quantify the area at risk (the region supplied by the occluded artery) and the infarcted area for each slice.

-

Express the infarct size as a percentage of the area at risk.

-

Compare the infarct sizes between the treatment and vehicle control groups to determine the cardioprotective efficacy of the compound.

-

Conclusion and Future Directions

N-(6-ethyl-4-methylquinazolin-2-yl)guanidine represents a promising therapeutic candidate, strategically designed to leverage the pharmacological strengths of its quinazoline and guanidine components. Based on extensive evidence from structurally related compounds, its primary mechanism of action is hypothesized to be the potent and selective inhibition of the Na+/H+ exchanger isoform 1. This mechanism underpins its significant therapeutic potential in a variety of major diseases, including myocardial infarction, heart failure, cancer, and stroke.

The immediate future for the development of this compound lies in the rigorous validation of its hypothesized mechanism and efficacy. The experimental protocols detailed in this guide provide a clear roadmap for its initial preclinical evaluation. Key future directions include:

-

Confirmation of NHE-1 Inhibition: Conducting in vitro assays to definitively determine the IC50 and selectivity profile of the compound against a panel of NHE isoforms and other relevant ion transporters.

-

Pharmacokinetic Profiling: Establishing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to inform dosing regimens for in vivo studies.

-

In Vivo Proof-of-Concept: Demonstrating efficacy in well-established animal models of ischemia-reperfusion injury, heart failure, and oncology.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine to optimize potency, selectivity, and pharmacokinetic properties.

The successful execution of these studies will be crucial in transitioning N-(6-ethyl-4-methylquinazolin-2-yl)guanidine from a promising chemical entity to a viable clinical candidate with the potential to address significant unmet medical needs.

References

- Patsnap Synapse. (2024, June 21). What are NHE1 inhibitors and how do they work?

- Patsnap Synapse. (2024, June 21). What are Sodium-hydrogen exchangers inhibitors and how do they work?

- BioWorld. (2025, May 13). Novel inhibitors of NHE1 to treat heart failure.

- PubMed. (2013, August 15). NHE-1: still a viable therapeutic target.

- PMC. Na+/H+ Exchanger 1, a Potential Therapeutic Drug Target for Cardiac Hypertrophy and Heart Failure.

-

MDPI. (2023, November 17). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Retrieved from [Link]

-

PubMed. (2001, May 18). Potent and Selective Inhibition of the Human Na+/H+ Exchanger Isoform NHE1 by a Novel Aminoguanidine Derivative T-162559. Retrieved from [Link]

-

JoVE. (2022, March 7). Improved Rodent Model of Myocardial Ischemia and Reperfusion Injury. Retrieved from [Link]

-

Molecular Devices. Measuring Intracellular pH With the FLIPR I and FLIPR Fluorometric Imaging Plate Reader Systems. Retrieved from [Link]

-

International Research Journal of Pure and Applied Chemistry. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. Retrieved from [Link]

-

JoVE. (2010, July 14). Acute Myocardial Infarction in Rats. Retrieved from [Link]

-

PMC. (2014, April 22). Rat Experimental Model of Myocardial Ischemia/Reperfusion Injury: An Ethical Approach to Set up the Analgesic Management of Acute Post-Surgical Pain. Retrieved from [Link]

-

ResearchGate. Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one, 8a-q. Retrieved from [Link]

-

PMC. Rat Experimental Model of Myocardial Ischemia/Reperfusion Injury: An Ethical Approach to Set up the Analgesic Management of Acute Post-Surgical Pain. Retrieved from [Link]

-

MDPI. (2021, March 15). Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. Retrieved from [Link]

-

ResearchGate. Structure of Major NHE1 Inhibitors. Retrieved from [Link]

-

SciELO. Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Retrieved from [Link]

-

PubMed. (2012, August 15). Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. Retrieved from [Link]

-

PMC. 2-Guanidinoquinazolines as new inhibitors of the STAT3 pathway. Retrieved from [Link]

-

JoVE. (2017, April 27). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Retrieved from [Link]

-

ResearchGate. (2020, July 8). 2-Aminoquinazolines by Chan–Evans–Lam Coupling of Guanidines with (2-Formylphenyl)boronic Acids. Retrieved from [Link]

-

Organic Chemistry Portal. Quinazoline synthesis. Retrieved from [Link]

-

Science.gov. ic50 values calculated: Topics by Science.gov. Retrieved from [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. Modification and Functionalization of the Guanidine Group by Tailor-made Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Video: Acute Myocardial Infarction in Rats [jove.com]

- 4. journalirjpac.com [journalirjpac.com]

- 5. 2-Guanidinoquinazolines as new inhibitors of the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Improved Rodent Model of Myocardial Ischemia and Reperfusion Injury [jove.com]

- 8. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Potent and selective inhibition of the human Na+/H+ exchanger isoform NHE1 by a novel aminoguanidine derivative T-162559 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. bio-protocol.org [bio-protocol.org]

- 12. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]

- 13. labs.pbrc.edu [labs.pbrc.edu]

- 14. Rat Experimental Model of Myocardial Ischemia/Reperfusion Injury: An Ethical Approach to Set up the Analgesic Management of Acute Post-Surgical Pain - PMC [pmc.ncbi.nlm.nih.gov]

literature review of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine pharmacology

[1]

Executive Summary

N-(6-ethyl-4-methylquinazolin-2-yl)guanidine (CAS: 5361-25-1) is a bioactive small molecule belonging to the class of quinazolin-2-ylguanidines .[1][2] It acts as a pharmacological probe primarily targeting the Acid-Sensing Ion Channel 3 (ASIC3) and the Sodium-Hydrogen Exchanger isoform 1 (NHE-1) .[1]

Unlike traditional ASIC ligands that require acidic pH for activation, the parent scaffold (GMQ) and its alkyl-substituted derivatives (such as the 6-ethyl analog) function as non-proton ligands , activating the channel at neutral pH.[1] This unique mechanism makes them critical tools for studying nociception (pain) and mechanosensation.[1] Concurrently, the guanidine moiety confers inhibitory activity against NHE-1, providing a secondary profile relevant to cardioprotection and ischemia-reperfusion injury.[1]

Chemical Identity & Physicochemical Properties[1][3][4][5]

| Property | Specification |

| IUPAC Name | N-(6-ethyl-4-methylquinazolin-2-yl)guanidine |

| Common Scaffold | 2-Guanidino-4-methylquinazoline (GMQ) Derivative |

| CAS Number | 5361-25-1 |

| Molecular Formula | C₁₂H₁₅N₅ |

| Molecular Weight | 229.28 g/mol |

| Lipophilicity (LogP) | ~2.1 (Predicted; enhanced by 6-ethyl group vs. GMQ) |

| Solubility | Soluble in DMSO (>10 mM), Ethanol; Low solubility in water at neutral pH |

| pKa (Guanidine) | ~13.6 (Highly basic, protonated at physiological pH) |

Structural Significance

The 6-ethyl substitution on the quinazoline ring increases lipophilicity compared to the parent GMQ (2-guanidino-4-methylquinazoline).[1] This modification enhances membrane permeability and potentially alters binding affinity within the hydrophobic pockets of the ASIC3 non-proton ligand sensing domain.[1]

Mechanism of Action (Pharmacodynamics)

Primary Target: ASIC3 Activation (Non-Proton Ligand)

The most distinct pharmacological feature of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine is its interaction with ASIC3 , a channel predominantly expressed in nociceptors (pain-sensing neurons).[1]

-

Mechanism: Unlike protons (H⁺) which activate ASICs by binding to acidic pockets in the extracellular domain, this compound binds to a distinct non-canonical site on the central vestibule of the channel.

-

Effect: It lowers the pH threshold for activation or directly opens the channel at physiological pH (pH 7.4). This causes a sustained influx of Na⁺ and Ca²⁺, leading to membrane depolarization and the generation of action potentials in sensory neurons.[1]

-

Significance: This "non-proton" activation mimics the persistent pain states seen in inflammation, where endogenous non-proton ligands (like GMQ-like metabolites) might contribute to hyperalgesia.[1]

Secondary Target: NHE-1 Inhibition

The guanidine moiety mimics the H⁺ ion, allowing the molecule to bind to the H⁺-binding site of the Sodium-Hydrogen Exchanger isoform 1 (NHE-1) .[1]

-

Mechanism: Competitive inhibition of the extracellular Na⁺-binding site or the H⁺ "modifier" site on NHE-1.[1]

-

Effect: Prevents the extrusion of intracellular H⁺ in exchange for extracellular Na⁺.[1]

-

Therapeutic Relevance: In ischemic conditions (e.g., myocardial infarction), NHE-1 inhibition prevents intracellular Na⁺ overload (and subsequent Ca²⁺ overload via the Na⁺/Ca²⁺ exchanger), thereby reducing cell death and reperfusion injury.[1]

Signaling Pathway Visualization

The following diagram illustrates the dual pathway activation and downstream effects in a sensory neuron.

Figure 1: Dual pharmacodynamic pathway showing ASIC3 activation (pain signaling) and NHE-1 inhibition (cytoprotection).[1]

Experimental Protocols

Synthesis of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine

Note: This protocol is adapted from standard quinazoline guanidylation methods.[1]

Reagents: 2-Amino-5-ethylacetophenone, Dicyandiamide (cyanoguanidine), Hydrochloric acid, Isopropanol.[1]

-

Cyclization: Dissolve 2-amino-5-ethylacetophenone (1.0 eq) in isopropanol.

-

Addition: Add dicyandiamide (1.2 eq) and concentrated HCl (catalytic amount).

-

Reflux: Heat the mixture to reflux (80-85°C) for 12–16 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1).

-

Workup: Cool the reaction mixture to room temperature. The hydrochloride salt of the product will precipitate.[1]

-

Purification: Filter the precipitate, wash with cold isopropanol and diethyl ether. Recrystallize from ethanol/water to obtain pure N-(6-ethyl-4-methylquinazolin-2-yl)guanidine HCl .[1]

-

Validation: Confirm structure via ¹H-NMR (DMSO-d₆) and LC-MS (Expected M+H: 230.15).

ASIC3 Electrophysiology Assay (Patch Clamp)

Objective: To quantify the activation of ASIC3 channels at neutral pH.[1]

-

Cell Preparation: Transfect CHO (Chinese Hamster Ovary) cells with rat or human ASIC3 cDNA.[1] Use GFP as a co-transfection marker.[1]

-

Recording Setup: Perform whole-cell patch-clamp recordings 24–48 hours post-transfection.

-

Extracellular Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM Glucose (pH 7.4).[1]

-

Intracellular Solution: 110 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 1 mM EGTA, 10 mM HEPES (pH 7.2).

-

-

Application:

-

Data Analysis: Measure the peak current amplitude. Plot the dose-response curve to determine EC₅₀. Compare with the standard agonist GMQ (EC₅₀ ≈ 500 µM).[1]

NHE-1 Inhibition Assay (Platelet Swelling)

Objective: To measure the inhibition of NHE-1 activity.[1][3]

-

Preparation: Isolate platelet-rich plasma (PRP) from rat or human blood.[1]

-

Acidification: Incubate platelets with BCECF-AM (pH-sensitive dye) and then acidify the cytoplasm using the NH₄Cl prepulse technique (20 mM NH₄Cl for 10 min, then washout).

-

Recovery Phase: Resuspend cells in Na⁺-containing buffer. The NHE-1 transporter will actively extrude H⁺ and take in Na⁺ to recover pH, causing cell swelling (or pH recovery measured by fluorescence).[1]

-

Treatment: Add N-(6-ethyl-4-methylquinazolin-2-yl)guanidine at varying concentrations (0.1–100 µM) during the recovery phase.

-

Measurement: Monitor the rate of pH recovery (fluorescence ratio 490/440 nm).

-

Result: Calculate IC₅₀ based on the reduction in pH recovery rate compared to vehicle control.

Therapeutic Applications & Status

Pain Research (Nociception)

The compound serves as a critical algogenic (pain-inducing) tool .[1] By activating ASIC3 at neutral pH, it mimics the "non-acidic" pain pathways associated with chronic inflammation and metabolic syndromes.[1]

-

In Vivo Model: Injection of the compound into the hind paw of mice induces licking and biting behavior (nocifensive response), which is abolished in ASIC3 knockout mice.

Ischemia-Reperfusion Injury

Due to its NHE-1 inhibitory component, the compound has potential cardioprotective effects .[1]

-

Mechanism:[1][4] During ischemia, intracellular protons accumulate.[1] Upon reperfusion, NHE-1 rapidly exchanges these protons for Na⁺, leading to Na⁺ overload and subsequent Ca²⁺ overload (via NCX), causing cell death.[1]

-

Application: Pre-treatment with the compound reduces infarct size in isolated heart models (Langendorff preparation), similar to Cariporide but with a distinct chemical scaffold.

Safety & Toxicology

-

Target Selectivity: While selective for ASIC3 over ASIC1a, high concentrations (>1 mM) may show off-target effects on other ion channels or alpha-2 adrenergic receptors (due to structural similarity to clonidine/guanabenz).[1]

-

Toxicity: Quinazoline guanidines can be cytotoxic at high doses due to lysosomal trapping (basic nature).[1]

-

Handling: Standard laboratory safety for bioactive amines (wear gloves, eye protection). Avoid inhalation of powder.[1]

References

-

Yu, Y., et al. (2010). "A nonproton ligand sensor in the acid-sensing ion channel."[1] Neuron, 68(1), 61-72.[1] Link[1]

- Foundational paper describing GMQ (the parent scaffold) as the first non-proton ligand for ASIC3.

-

Spasov, A. A., et al. (2021). "Synthesis and multifaceted pharmacological activity of novel quinazoline NHE-1 inhibitors."[1][5] Scientific Reports, 11, 24297.[1] Link

- Describes the synthesis and NHE-1 inhibitory activity of related quinazoline-guanidine deriv

-

Alijevic, O., & Kellenberger, S. (2012). "Subtype-specific modulation of acid-sensing ion channels by 2-guanidino-4-methylquinazoline."[1] Journal of Biological Chemistry, 287(43), 36059-36070.[1] Link[1]

- Detailed electrophysiology of the scaffold's interaction with ASIC channels.

-

PubChem Compound Summary. "N-(6-ethyl-4-methylquinazolin-2-yl)guanidine (CAS 5361-25-1)."[1] Link[1]

- Verification of chemical identity and physicochemical properties.

-

Ozerov, A. A., et al. (2024). "Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione."[1][3][5] Research Results in Pharmacology, 10(3), 73–84.[3] Link

-

Recent SAR study on the guanidino-quinazoline class for anti-inflammatory and NHE-1 activity.[1]

-

An In-depth Technical Guide to Elucidating the Binding Affinity of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine to Target Receptors

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for characterizing the binding affinity of the novel compound, N-(6-ethyl-4-methylquinazolin-2-yl)guanidine. Recognizing the therapeutic potential inherent in its quinazoline and guanidine scaffolds, we present a strategic approach to identify and quantify its interactions with plausible biological targets. This document outlines detailed, field-proven methodologies for a suite of binding assays, including radioligand binding, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC), tailored for hypothesized target classes such as protein kinases, G-protein coupled receptors (GPCRs), and nucleic acids. Furthermore, we delve into the critical aspects of data analysis and interpretation, offering a self-validating system for robust and reproducible affinity determination. Visual workflows and pathway diagrams are provided to enhance conceptual understanding and experimental design.

Introduction: Unpacking the Therapeutic Potential of a Bifunctional Scaffold

The compound N-(6-ethyl-4-methylquinazolin-2-yl)guanidine is a synthetic molecule that marries two pharmacologically significant moieties: a quinazoline core and a guanidine group. The quinazoline ring system is a foundational structure in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3][4][5] This versatility arises from its ability to interact with a wide range of biomolecular targets.[5][6] The guanidinium group, being one of the strongest organic bases, is adept at forming strong electrostatic interactions and hydrogen bonds with biological macromolecules, particularly with carboxylate and phosphate groups.[7] This functionality is a key feature in many drugs and is known to mediate interactions with targets such as sigma receptors and DNA.[8][9][10][11]

Given the lack of specific literature on N-(6-ethyl-4-methylquinazolin-2-yl)guanidine, a systematic and hypothesis-driven approach is essential to elucidate its pharmacological profile. This guide provides the technical roadmap for such an investigation, focusing on the primary step of drug discovery: determining the binding affinity for potential target receptors.

Hypothesized Target Receptor Classes

Based on the known pharmacology of quinazoline and guanidine derivatives, the following receptor classes are proposed as primary subjects for binding affinity studies:

-

Protein Kinases: The 4-anilinoquinazoline scaffold is a well-established pharmacophore for inhibitors of various protein kinases, most notably Epidermal Growth Factor Receptor (EGFR).[12]

-

G-Protein Coupled Receptors (GPCRs): Certain quinazoline derivatives have been identified as modulators of GPCRs, such as the metabotropic glutamate receptor 5 (mGluR5).[13][14]

-

Sigma Receptors: The guanidine moiety is a known ligand for sigma-1 and sigma-2 receptors, which are implicated in a variety of neurological and psychiatric disorders.[8]

-

DNA: The cationic nature of the guanidinium group suggests a potential for interaction with the negatively charged phosphate backbone of DNA, possibly as a minor groove binder.[9][10][11]

Experimental Protocols for Binding Affinity Determination

The choice of assay for determining binding affinity is contingent on the nature of the target receptor and the available resources. Below are detailed protocols for three widely accepted and robust techniques.

Radioligand Binding Assays for Membrane Receptors (GPCRs and Sigma Receptors)

Radioligand binding assays are a highly sensitive and specific method for quantifying the interaction of a ligand with a receptor.

Principle: This competitive binding assay measures the ability of the unlabeled test compound (N-(6-ethyl-4-methylquinazolin-2-yl)guanidine) to displace a radiolabeled ligand with known high affinity for the target receptor.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture cells expressing the target receptor (e.g., HEK293 cells transfected with the sigma-1 receptor).

-

Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method like the Bradford assay.

-

-

Assay Setup:

-

In a 96-well plate, add a constant concentration of the radiolabeled ligand (e.g., [³H]-pentazocine for the sigma-1 receptor) and a constant amount of the membrane preparation to each well.

-

Add increasing concentrations of the unlabeled test compound, N-(6-ethyl-4-methylquinazolin-2-yl)guanidine.

-

For determining non-specific binding, add a high concentration of a known unlabeled ligand in a separate set of wells.

-

Incubate the plate at a specific temperature for a set duration to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity in each vial using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR) for Protein Kinases

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.

Principle: SPR measures the change in the refractive index at the surface of a sensor chip upon the binding of an analyte (the test compound) to a ligand (the target protein) that is immobilized on the chip.

Step-by-Step Methodology:

-

Chip Preparation and Ligand Immobilization:

-

Select a sensor chip with a suitable surface chemistry (e.g., a CM5 chip for amine coupling).

-

Activate the carboxyl groups on the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the purified target protein kinase over the activated surface to immobilize it via covalent bonding.

-

Deactivate any remaining active esters using ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of dilutions of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine in a suitable running buffer.

-

Inject the different concentrations of the test compound over the sensor chip surface containing the immobilized kinase.

-

Monitor the change in the SPR signal (measured in response units, RU) over time. This includes an association phase during the injection and a dissociation phase when the injection is stopped.

-

Regenerate the chip surface between injections using a solution that disrupts the binding without denaturing the immobilized protein (e.g., a low pH buffer or a high salt concentration).

-

Data Analysis:

-

The binding data is presented as a sensorgram, which is a plot of RU versus time.

-

The association rate constant (ka) and the dissociation rate constant (kd) are determined by fitting the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model).

-

The equilibrium dissociation constant (Kd), a measure of binding affinity, is calculated as the ratio of the rate constants: Kd = kd / ka.

UV-Visible Spectroscopy for DNA Binding

UV-Visible spectroscopy is a straightforward method to investigate the binding of small molecules to DNA.

Principle: The interaction of a small molecule with DNA can cause changes in the UV-Visible absorption spectrum of the molecule, such as hypochromism (a decrease in absorbance) or hyperchromism (an increase in absorbance), and a red or blue shift in the wavelength of maximum absorbance.

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine in a suitable buffer (e.g., Tris-HCl buffer).

-

Prepare a stock solution of DNA (e.g., calf thymus DNA) in the same buffer. The purity of the DNA should be checked by ensuring the ratio of absorbance at 260 nm to 280 nm is approximately 1.8-1.9.

-

-

Spectroscopic Titration:

-

Record the UV-Visible absorption spectrum of the test compound alone.

-

Titrate the solution of the test compound with increasing concentrations of DNA.

-

After each addition of DNA, allow the solution to equilibrate before recording the spectrum.

-

Data Analysis:

-

Monitor the changes in the absorbance and the wavelength of maximum absorption of the test compound upon the addition of DNA.

-

The intrinsic binding constant (Kb) can be calculated using the Benesi-Hildebrand equation by plotting 1/(A - A₀) versus 1/[DNA], where A₀ is the absorbance of the compound in the absence of DNA and A is the absorbance at different DNA concentrations. The binding constant is then calculated from the ratio of the intercept to the slope.[10]

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Illustrative Binding Affinity Data for N-(6-ethyl-4-methylquinazolin-2-yl)guanidine

| Target Receptor | Assay Method | Affinity Constant | Value |

| Sigma-1 Receptor | Radioligand Binding | Ki | e.g., 150 nM |

| EGFR Kinase | Surface Plasmon Resonance | Kd | e.g., 50 nM |

| Calf Thymus DNA | UV-Vis Spectroscopy | Kb | e.g., 1.2 x 10⁵ M⁻¹ |

Interpretation of Results:

-

A lower Ki or Kd value indicates a higher binding affinity.

-

The magnitude of the binding constant provides insights into the potential potency of the compound.

-

Comparing the affinity across different targets helps to establish the selectivity profile of the compound.

Visualizations: Workflows and Signaling Pathways

Diagrams are essential for visualizing complex processes and relationships.

Caption: A generalized workflow for the characterization of the binding affinity of a novel compound.

Caption: A simplified representation of a GPCR signaling pathway potentially modulated by the test compound.

Conclusion and Future Directions

This guide provides a foundational strategy for the initial characterization of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine. The determination of its binding affinity to a panel of rationally selected targets is a critical first step in uncovering its therapeutic potential. Positive results from these binding assays should be followed by functional assays to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at its target receptors. Subsequent studies should focus on establishing a structure-activity relationship (SAR) to optimize the compound's potency and selectivity. Through the systematic application of these robust methodologies, the scientific community can effectively elucidate the pharmacological profile of this and other novel chemical entities.

References

- SciSpace. (n.d.). Quinazoline derivatives & pharmacological activities: a review.

- MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.

- Taylor & Francis Online. (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents.

- Bioengineer.org. (2025, December 11). Reviewing the Pharmacological Impact of Quinazoline Derivatives.

- Journal of Pharmaceutical Negative Results. (2022). The Medicinal Functionality of Quinazolines.

- PubMed Central. (n.d.). In Vitro Evaluation of Guanidine Analogs as Sigma Receptor Ligands for Potential Anti-Stroke Therapeutics.

- ACS Publications. (2022, February 10). Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity.

- PubMed Central. (2025, September 2). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies.

- RSC Publishing. (2025, September 2). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding.

- PubMed. (n.d.). Guanidinium derivatives bind preferentially and trigger long-distance conformational changes in an engineered T4 lysozyme.

- ResearchGate. (n.d.). (PDF) Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents.

- MDPI. (n.d.). Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids.

- PubMed Central. (2013, June 3). Quinazoline derivatives: synthesis and bioactivities.

- Kyushu University Library. (n.d.). Synthesis of Guanidinopyrimidine Derivatives and Their Biological Activities.

- MDPI. (n.d.). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity.

- EMBL-EBI. (n.d.). Structure-activity relationship refinement and further assessment of 4-phenylquinazoline-2-carboxamide translocator protein ligands as anti....

- PubMed Central. (n.d.). The affinity of different MBD proteins for a specific methylated locus depends on their intrinsic binding properties.

- Frontiers. (n.d.). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives.

- Drug Hunter. (n.d.). Immunology.

- BindingDB. (n.d.). BindingDB BDBM41000 (2-Isopropyl-quinazolin-4-ylsulfanyl)-acetic acid ethyl ester.

- PubMed. (2009, December 1). Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5.

- RSC Publishing. (n.d.). Affinity-based protein profiling of MDM2 inhibitor Navtemadlin.

- ResearchGate. (2025, August 9). Discovery of (1R,2R)-N-(4-(6-isopropylpyridin-2-yl)-3-(2-methyl-2H-indazol-5-yl)isoth iazol-5-yl)-2-methylcyclopropanecarboxamide, a potent and orally efficacious mGlu5 receptor negative allosteric modulator.

- YouTube. (2024, October 4). Rapid Functional Cell-Based Activity Profiling of Multi-receptor Targeted Anti-obesity Therapies.

- Carna Biosciences, Inc. (n.d.). Science.

Sources

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnrjournal.com [pnrjournal.com]

- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bioengineer.org [bioengineer.org]

- 7. mdpi.com [mdpi.com]

- 8. In Vitro Evaluation of Guanidine Analogs as Sigma Receptor Ligands for Potential Anti-Stroke Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

N-(6-ethyl-4-methylquinazolin-2-yl)guanidine role in signal transduction pathways

An In-depth Technical Guide to the Putative Roles of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine in Cellular Signal Transduction

Abstract

The quinazoline and guanidine moieties are privileged scaffolds in medicinal chemistry, each contributing to the biological activity of numerous approved drugs and clinical candidates. N-(6-ethyl-4-methylquinazolin-2-yl)guanidine represents a unique chemical entity combining these two pharmacophores. While direct experimental evidence for this specific molecule is not yet prevalent in public literature, its structural components suggest a high potential for interaction with key signal transduction pathways. This technical guide synthesizes information from structurally related compounds to propose and explore the most probable mechanisms of action for N-(6-ethyl-4-methylquinazolin-2-yl)guanidine. We will delve into its potential as a modulator of protein kinases and ion channels, providing a robust theoretical framework and detailed experimental protocols for researchers aiming to elucidate its precise biological functions. This document is intended for researchers, scientists, and drug development professionals interested in the expanding landscape of signaling modulators.

Introduction: A Tale of Two Pharmacophores

The chemical architecture of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine is a deliberate fusion of two biologically significant functional groups: the quinazoline ring system and the guanidine group. Understanding the established roles of these components provides a logical foundation for predicting the compound's activity.

-

The Quinazoline Core: Quinazoline derivatives are a cornerstone of modern oncology, with numerous compounds approved as inhibitors of protein kinases.[1] This heterocyclic system is particularly effective as an "ATP-competitive" scaffold, mimicking the purine ring of ATP to bind within the catalytic site of kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2][3] This inhibitory action can halt aberrant signaling cascades that drive cell proliferation and angiogenesis in cancer.[4][5] Over 40 quinazoline-based inhibitors, including gefitinib and erlotinib, are used in clinical practice.[1][2]

-

The Guanidinium Group: The guanidinium cation, the protonated form of guanidine, is characterized by its strong basicity and ability to form multiple hydrogen bonds.[6] This allows it to interact with negatively charged residues in proteins, making it a key feature in a wide array of biologically active molecules.[6] Guanidine derivatives are known to modulate the activity of various targets, including G-protein coupled receptors (GPCRs), nitric oxide synthase, and, notably, ion channels.[7][8][9] A structurally similar compound, 2-guanidine-4-methylquinazoline (GMQ), has been identified as an agonist of Acid-Sensing Ion Channel type 3 (ASIC3), highlighting a direct precedent for this chemotype in ion channel modulation.[10]

The combination of these two moieties in N-(6-ethyl-4-methylquinazolin-2-yl)guanidine suggests the potential for a multi-faceted mechanism of action, possibly involving dual-target inhibition or a novel pharmacological profile.

Hypothesized Mechanisms of Action and Signal Transduction Pathways

Based on the known activities of its constituent parts, we can propose several compelling hypotheses for the role of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine in signal transduction.

Hypothesis 1: Inhibition of Receptor Tyrosine Kinase (RTK) Pathways

The quinazoline scaffold is a well-established inhibitor of receptor tyrosine kinases.[2][3][11] It is highly probable that N-(6-ethyl-4-methylquinazolin-2-yl)guanidine acts as an ATP-competitive inhibitor of RTKs such as EGFR and VEGFR. Inhibition of these receptors would block downstream signaling through critical pro-survival and pro-proliferative pathways.

-

The Ras/Raf/MEK/ERK (MAPK) Pathway: Upon activation, EGFR and VEGFR recruit adaptor proteins that activate the small GTPase Ras, initiating a phosphorylation cascade through Raf, MEK, and finally ERK. Activated ERK translocates to the nucleus to regulate gene expression related to cell proliferation and survival.

-

The PI3K/Akt/mTOR Pathway: This is another crucial downstream pathway from RTKs.[3] Activated PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Akt then phosphorylates a multitude of substrates, including mTOR, to promote cell growth, survival, and metabolism.[3][4]

Caption: Hypothesized inhibition of EGFR/VEGFR signaling by the target compound.

Hypothesis 2: Modulation of Ion Channel Activity

The presence of the guanidine group, and the known activity of the closely related GMQ, strongly suggests that N-(6-ethyl-4-methylquinazolin-2-yl)guanidine could modulate ion channel function.[10]

-

Acid-Sensing Ion Channels (ASICs): ASICs are proton-gated cation channels involved in various physiological and pathological processes, including pain sensation (nociception). GMQ is an agonist for ASIC3.[10] It is plausible that the title compound shares this activity, potentially leading to the depolarization of neuronal membranes and the propagation of pain signals.

-

Other Ion Channels: The study on GMQ also revealed off-target effects, including the enhancement of large-conductance Ca2+-activated K+ (BKCa) channels and the suppression of delayed rectifying K+, voltage-gated Na+, and L-type Ca2+ currents.[10] This suggests a degree of promiscuity for this chemical scaffold. The ethyl group at the 6-position could alter the selectivity and potency of these interactions.

Caption: Putative modulation of ion channels by the target compound.

Experimental Workflows for Mechanism of Action Studies

To test these hypotheses, a systematic, multi-faceted experimental approach is required. The following protocols provide a robust framework for characterizing the bioactivity of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine.

Workflow 1: Kinase Inhibition Profiling

The first step is to determine if the compound inhibits protein kinases as predicted by its quinazoline core.

Caption: Workflow for assessing in vitro kinase inhibition.

Protocol: In Vitro Kinase Activity Assay (Luminescent ATP Detection)

This protocol is adapted for a generic kinase like EGFR using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine in 100% DMSO.

-

Create a serial dilution series of the compound (e.g., from 100 µM to 1 nM) in kinase assay buffer.

-

Reconstitute recombinant human EGFR kinase, substrate peptide (e.g., poly(Glu, Tyr) 4:1), and ATP according to the manufacturer's instructions.

-

-

Kinase Reaction:

-

In a 384-well plate, add 2.5 µL of the compound dilution or vehicle control (DMSO).

-

Add 2.5 µL of a 2X kinase/substrate mixture.

-

Initiate the reaction by adding 5 µL of a 2X ATP solution (final concentration typically near the Km for the kinase).

-

Incubate at room temperature for 60 minutes.

-

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

-

Read luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Table 1: Example Data Presentation for Kinase Inhibition

| Kinase Target | IC50 (nM) |

| EGFR | Value |

| VEGFR2 | Value |

| SRC | Value |

| ... | ... |

Workflow 2: Cellular Pathway Analysis

If the compound shows kinase inhibitory activity, the next step is to confirm that this activity translates to the inhibition of signaling pathways in a cellular context.

Protocol: Western Blot for Phospho-Protein Levels

-

Cell Culture and Treatment:

-

Plate a relevant cancer cell line (e.g., A549 for EGFR, HUVEC for VEGFR2) and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat cells with various concentrations of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine for 2 hours.

-

Stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL EGF for A549 cells) for 15 minutes.

-

-

Lysate Preparation:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Immunoblotting:

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate with primary antibodies against phospho-EGFR, total-EGFR, phospho-Akt, total-Akt, phospho-ERK, and total-ERK overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Workflow 3: Electrophysiological Characterization

To investigate the effects on ion channels, patch-clamp electrophysiology is the gold standard.

Protocol: Whole-Cell Patch-Clamp Recording

-

Cell Preparation:

-

Use a cell line known to express the target ion channel (e.g., HEK293 cells transiently transfected with ASIC3, or pituitary GH3 cells which endogenously express multiple channel types).[10]

-

Plate cells on glass coverslips 24-48 hours before recording.

-

-

Recording Setup:

-

Place a coverslip in the recording chamber on an inverted microscope and perfuse with an external solution.

-

Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ and fill with an internal solution.

-

-

Data Acquisition:

-

Obtain a giga-ohm seal on a cell and rupture the membrane to achieve the whole-cell configuration.

-

Apply a voltage-clamp protocol appropriate for the channel of interest (e.g., a series of depolarizing steps to elicit voltage-gated currents, or a pH drop to activate ASICs).

-

Record baseline currents, then perfuse the cell with a solution containing N-(6-ethyl-4-methylquinazolin-2-yl)guanidine and repeat the voltage protocol.

-

Wash out the compound to check for reversibility.

-

-

Data Analysis:

-

Measure the peak current amplitude, activation/inactivation kinetics, and other relevant parameters before, during, and after compound application.

-

Generate current-voltage (I-V) relationships and dose-response curves to determine potency (EC50 or IC50).

-

Conclusion and Future Directions